molecular formula C12H14BrFO3 B8170793 tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate

tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate

Cat. No.: B8170793
M. Wt: 305.14 g/mol
InChI Key: SWBSFPCWNGKRQN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(3-bromo-2-fluorophenoxy)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate typically involves the reaction of 3-bromo-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phenoxyacetates.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced derivatives of the original compound.

    Ester Hydrolysis: The major product is 2-(3-bromo-2-fluorophenoxy)acetic acid.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities that warrant further investigation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation-reduction reactions, the compound undergoes changes in the oxidation state of its atoms, leading to the formation of new products.

Comparison with Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl chloroacetate
  • Ethyl bromoacetate
  • Methyl bromoacetate

Comparison: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds like tert-Butyl bromoacetate or tert-Butyl chloroacetate, the additional fluorine atom can provide different electronic effects, potentially leading to unique reaction pathways and products.

Properties

IUPAC Name

tert-butyl 2-(3-bromo-2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-10(15)7-16-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSFPCWNGKRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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